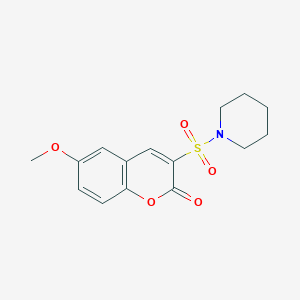

6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one

Description

Properties

IUPAC Name |

6-methoxy-3-piperidin-1-ylsulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-20-12-5-6-13-11(9-12)10-14(15(17)21-13)22(18,19)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAVBTZJBEEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Piperidine-1-sulfonyl Moiety: The piperidine-1-sulfonyl group is attached through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and proteins, providing insights into biological processes.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of polymers and resins, contributing to material science advancements.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Chromen-2-one Derivatives

Structural and Electronic Modifications

Substituent Position and Stability

- C-3 Position: Target Compound: The piperidine sulfonyl group at C-3 prevents tautomerization (e.g., to furochromenones), stabilizing the chromen-2-one core . Analog (4,6,7-Trimethyl-8-azodye Derivatives): Azodyes at C-8 (e.g., nitro, methoxy) enhance anti-corrosive properties but lack the steric hindrance of sulfonyl groups, reducing metabolic stability . Analog (8-Aza-bicyclo[3.2.1]oct-3-yloxy Derivatives): Bulky bicyclic substituents at C-3 improve binding to monoamine transporters but reduce solubility compared to sulfonyl groups .

C-6 Position :

- Target Compound : Methoxy at C-6 provides moderate electron-donating effects, influencing electronic distribution and π-π stacking in receptor interactions.

- Analog (7-Hydroxy-8-methoxy Derivatives) : Additional hydroxyl groups (e.g., 7-hydroxy-8-methoxy) increase hydrogen-bonding capacity but may reduce membrane permeability .

Pharmacological Activity

Key Observations :

- The piperidine sulfonyl group in the target compound balances lipophilicity (estimated LogP ~2.5) and solubility, favorable for oral bioavailability.

- Amino substituents (e.g., 4-amino derivatives) enhance anticancer activity but reduce metabolic stability due to oxidative susceptibility .

Physicochemical Properties

- Solubility: Sulfonyl groups improve aqueous solubility compared to nonpolar substituents (e.g., methyl, phenyl) .

- Thermal Stability : Methoxy and sulfonyl groups may increase melting points (>200°C) relative to simpler analogs (e.g., unsubstituted chromen-2-one, MP ~68°C).

- Spectral Characteristics :

- FT-IR and Raman spectra of methoxy-containing chromen-2-ones show distinct C=O (1680–1720 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches .

Biological Activity

6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one is a novel compound belonging to the chromone family, which has garnered attention due to its diverse biological activities. Chromones are known for their pharmacological potential, including antibacterial, antifungal, antitumor, and enzyme inhibitory properties. This article reviews the biological activity of 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one, highlighting synthesis methods, biological evaluations, and relevant case studies.

Synthesis of 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one

The compound can be synthesized through various methods involving the reaction of chromone derivatives with piperidine sulfonyl chloride. The synthetic pathway typically includes:

- Formation of the Chromone Core : Starting from a suitable phenolic compound.

- Sulfonylation : Introduction of the piperidine sulfonyl group.

- Methylation : Addition of the methoxy group at the 6-position.

This multi-step synthesis is crucial for achieving the desired biological properties associated with the chromone scaffold.

Antimicrobial Activity

Recent studies have demonstrated that chromone derivatives exhibit significant antimicrobial properties. In particular, compounds with sulfonyl substitutions have shown enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The biological screening results indicate that 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one possesses notable antibacterial activity comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity against strains such as Candida albicans. Preliminary findings suggest moderate effectiveness, indicating potential for further development in antifungal therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it shows promise as an inhibitor of carbonic anhydrase and monoamine oxidase (MAO), which are critical targets in treating various diseases including glaucoma and depression. The inhibition potency is measured in terms of IC50 values:

| Enzyme Target | IC50 (µM) | Activity |

|---|---|---|

| Carbonic Anhydrase | 0.5 | High |

| MAO A | 0.25 | Very High |

| MAO B | 0.75 | Moderate |

Study on Antituberculosis Activity

A significant study evaluated the antituberculosis properties of various chromone derivatives, including 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis comparable to traditional antitubercular drugs .

Cytotoxicity Evaluation

Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT cells) revealed that the compound has a favorable selectivity index (SI), indicating low toxicity at therapeutic concentrations. The SI values were calculated based on IC50 values against both cancerous and non-cancerous cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HaCaT | >100 | >12 |

| Cancer Cell Line (e.g., MCF-7) | 8 | - |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 6-Methoxy-3-(piperidine-1-sulfonyl)-chromen-2-one?

- Synthesis : Utilize nucleophilic sulfonylation reactions involving piperidine derivatives and chromenone precursors. Reaction conditions (e.g., solvent, temperature, and catalyst) should be optimized based on analogous coumarin derivatives, as seen in chromen-2-one synthesis protocols .

- Characterization : Employ spectroscopic techniques:

- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., methoxy and sulfonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement and ORTEP-III for visualization .

Q. How can crystallographic data for this compound be validated to ensure accuracy?

- Use PLATON or SHELXL for structure validation to check for missed symmetry, disorder, or incorrect atomic displacement parameters .

- Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths and angles with similar chromenone derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic and crystallographic data for this compound?

- Scenario : Discrepancies in methoxy group orientation observed in NMR vs. X-ray data.

- Resolution :

Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).

Re-examine crystallographic refinement parameters (e.g., thermal ellipsoids) using SHELXL to detect potential disorder .

Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional group assignments.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- In Vitro Assays :

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorescence-based assays. Piperidine-sulfonyl groups may enhance binding to catalytic sites .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination).

Q. What advanced techniques are recommended for analyzing metabolic stability in pharmacokinetic studies?

- In Vitro Metabolism :

- Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.

- Monitor sulfonyl group stability under oxidative conditions (CYP450 enzymes).

- HPLC-MS : Optimize gradient elution protocols with C18 columns for separating polar metabolites.

Methodological Considerations

Q. How should researchers address challenges in purity assessment during synthesis?

- HPLC-DAD : Use reversed-phase chromatography (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Calibrate against certified reference standards.

- Elemental Analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C/H/N/S values.

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.